3-chloro-N-(2-phenylethylcarbamothioyl)benzamide
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Overview
Description
3-chloro-N-(2-phenylethylcarbamothioyl)benzamide is a compound belonging to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-phenylethylcarbamothioyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-phenylethylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
For industrial production, the synthesis route may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, improved reaction conditions, and scalable processes. The industrial production methods aim to achieve high purity and yield while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-phenylethylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
3-chloro-N-(2-phenylethylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-phenylethylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide
- N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
- N-(allylcarbamothioyl)thiophene-2-carboxamide
- 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide
Uniqueness
3-chloro-N-(2-phenylethylcarbamothioyl)benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro-substituted benzamide with a phenylethylcarbamothioyl group makes it particularly effective in certain applications, such as antibacterial and anticancer research .
Properties
IUPAC Name |
3-chloro-N-(2-phenylethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c17-14-8-4-7-13(11-14)15(20)19-16(21)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUISPSYLHRYOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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